molecular formula C8H18Cl2N2O B1473956 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride CAS No. 2097979-19-4

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride

Cat. No. B1473956
CAS RN: 2097979-19-4
M. Wt: 229.14 g/mol
InChI Key: XTFADZWIOUHQTK-UHFFFAOYSA-N
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Description

“1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is a synthetic compound . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of “1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is 229.15 . The InChI code is 1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H .


Physical And Chemical Properties Analysis

“1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride” is a powder . It should be stored at room temperature .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a structural analogue in the class of 3-((hetera)cyclobutyl)azetidines. These compounds, including 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, have been identified as advanced building blocks for drug discovery due to their larger size and increased conformational flexibility compared to parent heterocycles. This characteristic confirms their potential utility in lead optimization programs in medicinal chemistry (Feskov et al., 2019).

Synthesis and Reactivity

The compound falls under the broader category of azetidines, which are known for their thermal stability and ease of handling. Azetidines, including derivatives like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, react with electrophiles and nucleophiles, leading to the synthesis of useful amides, alkenes, and amines. Their reactivity also allows for the creation of cyclic products such as piperidines, pyrrolidines, and pyrroles, making them versatile in synthetic organic chemistry (Singh et al., 2008).

Role in Synthesizing Piperidines

The synthesis of 1-substituted piperidines involves derivatives of compounds like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride. Such compounds are crucial in the production of various piperidine derivatives, which have significant pharmacological properties and are used in a range of therapeutic applications (Vardanyan, 2018).

Pharmaceutical Research and Development

The structural characteristics of compounds like 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride are explored in pharmaceutical research. These compounds are often patented for their potential use in treating conditions like migraines. The variations in their structure, such as azetidine, pyrrolidine, and piperidine derivatives, are significant for developing new pharmaceuticals with fewer side effects (Habernickel, 2001).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it can cause harm. The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-piperidin-3-ylazetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-2-1-3-9-4-7;;/h7-9,11H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFADZWIOUHQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride
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1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride
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1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride

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